molecular formula C18H22O2 B1655540 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 38102-63-5

3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B1655540
CAS No.: 38102-63-5
M. Wt: 270.4 g/mol
InChI Key: NUXVNHVEMUEEND-SDNWHVSQSA-N
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Description

3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an organic compound known for its unique structure and properties. It is a derivative of camphor and is often used in various scientific and industrial applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the condensation of 4-methoxybenzaldehyde with camphor in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. It can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating the skin. Additionally, its potential biological activities may involve the inhibition of specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its methoxy group, which enhances its UV-absorbing properties and makes it more effective as a UV filter compared to other similar compounds. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

38102-63-5

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H22O2/c1-17(2)15-9-10-18(17,3)16(19)14(15)11-12-5-7-13(20-4)8-6-12/h5-8,11,15H,9-10H2,1-4H3/b14-11+

InChI Key

NUXVNHVEMUEEND-SDNWHVSQSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)OC)C)C

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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